molecular formula C14H15ClO3S B1510417 Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate CAS No. 1056047-21-2

Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B1510417
CAS No.: 1056047-21-2
M. Wt: 298.8 g/mol
InChI Key: UWBAHHHUSZKQMQ-UHFFFAOYSA-N
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Description

Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate is a complex organic compound belonging to the class of benzo[b]thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. One common approach is the cyclization of appropriate precursors, such as 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carbonyl chloride, followed by esterification with isopropyl alcohol under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions on the benzo[b]thiophene ring can yield a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate has found applications in several areas of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives can be used in biological studies to investigate cellular processes and interactions.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include:

  • 3-Chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carbonyl chloride

  • Isopropyl benzo[b]thiophene-2-carboxylate derivatives

  • Other substituted benzo[b]thiophenes

These compounds share the benzo[b]thiophene core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

propan-2-yl 3-chloro-5-methoxy-6-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3S/c1-7(2)18-14(16)13-12(15)9-6-10(17-4)8(3)5-11(9)19-13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBAHHHUSZKQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=C(S2)C(=O)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741044
Record name Propan-2-yl 3-chloro-5-methoxy-6-methyl-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056047-21-2
Record name Propan-2-yl 3-chloro-5-methoxy-6-methyl-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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